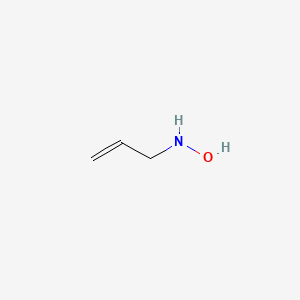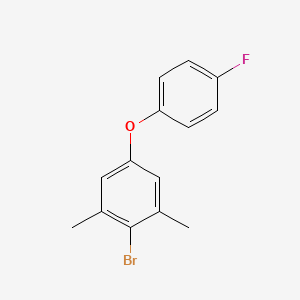
1,3-Oxazinane-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Oxazinane-4-carboxylic acid hydrochloride is a chemical compound that has garnered attention due to its potential applications in various fields of research and industry. It is a heterocyclic compound containing an oxazine ring, which is a six-membered ring with one oxygen and one nitrogen atom. The hydrochloride form indicates that the compound is in its salt form, combined with hydrochloric acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular cyclization of amino acid-derived diazoketones. This reaction is catalyzed by silica-supported perchloric acid (HClO4) and proceeds under metal-free conditions in methanol as the solvent. The reaction conditions are mild, and the yields are generally good, up to 90% .
Another method involves the reaction of carbon dioxide or urea with amino alcohols. Additionally, cycloaddition reactions of isocyanates to oxetanes and coupling reactions of haloalkyl isocyanates with alkyl halides have been reported .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and green chemistry practices.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinone derivatives.
Reduction: Reduction reactions can convert the oxazinane ring to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazinone derivatives, reduced oxazinane compounds, and substituted oxazine derivatives .
Applications De Recherche Scientifique
1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a valuable synthetic intermediate in the preparation of other heterocyclic compounds and fine chemicals.
Biology: The compound has shown potential as a bioactive molecule with antibacterial, anti-inflammatory, and enzyme-inhibiting properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 1,3-oxazinane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as antibacterial and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Oxazine: A similar heterocyclic compound with significant pharmacological and materials applications.
1,3-Oxazinone: Another related compound with similar synthetic routes and applications.
Uniqueness
1,3-Oxazinane-4-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the carboxylic acid and hydrochloride groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C5H10ClNO3 |
|---|---|
Poids moléculaire |
167.59 g/mol |
Nom IUPAC |
1,3-oxazinane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-1-2-9-3-6-4;/h4,6H,1-3H2,(H,7,8);1H |
Clé InChI |
KYBVCDAKXIIZJB-UHFFFAOYSA-N |
SMILES canonique |
C1COCNC1C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



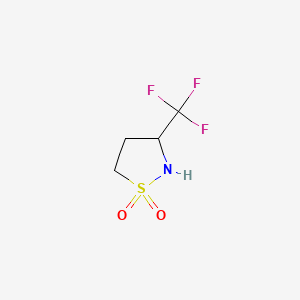
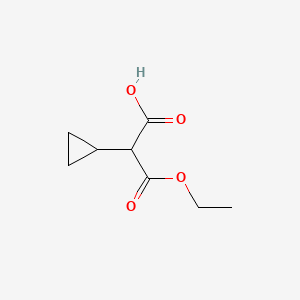
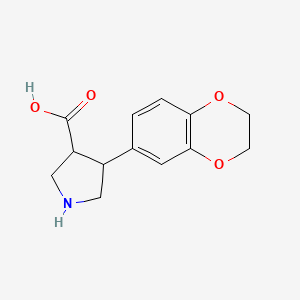
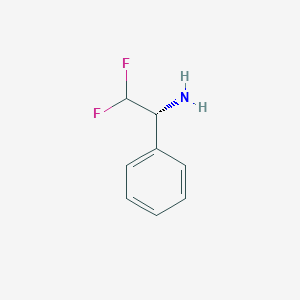
![1H,2H,3H,5H,6H-pyrrolo[2,3-c]pyridin-5-one dihydrobromide](/img/structure/B13485065.png)
![1-[(3aR,7aS)-octahydro-1H-isoindole-2-carbonyl]cyclopropane-1-carboxylic acid](/img/structure/B13485073.png)
![rac-1-[(2R,3S)-3-methyl-1,4-dioxan-2-yl]methanamine hydrochloride](/img/structure/B13485081.png)

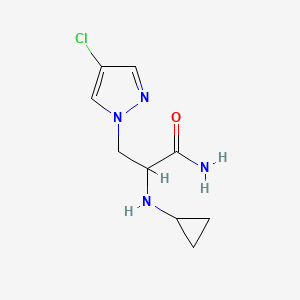

![3-Methyl-4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine](/img/structure/B13485110.png)
